cis-10-Hexadecenoic acid

Overview

Description

Cis-10-Hexadecenoic acid is a monounsaturated fatty acid . It is a minor constituent of ruminant fats and has been examined for potential antitumor activity . It was reported to inhibit HL-60 cell proliferation and to prevent LPS-induced tumor necrosis factor production from mouse macrophages .

Synthesis Analysis

The synthesis of cis-10-Hexadecenoic acid involves a solvent extraction driven by high temperature and pressure in an inert atmosphere of nitrogen . The analytes are derivatized into free fatty acids (FA) by a base catalyzed reaction and esterified to form fatty acid methyl esters (FAMEs) in an acid catalyzed reaction using the Lewis Acid boron trifloride in methanol .Molecular Structure Analysis

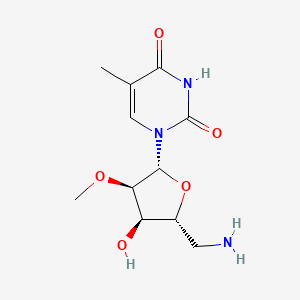

The molecular formula of cis-10-Hexadecenoic acid is C16H30O2 . Its average mass is 254.408 Da and its monoisotopic mass is 254.224579 Da .Scientific Research Applications

Biological Activity in Phagocytic Cells

Recent studies have shown the presence of various isomers of hexadecenoic acid, including cis-10-hexadecenoic acid (sapienic acid), in phagocytic cells. These isomers exhibit diverse biological activities, with cis-10-hexadecenoic acid requiring notably higher concentrations to manifest anti-inflammatory effects compared to its counterparts (Astudillo et al., 2017).

Antimicrobial Properties

cis-10-Hexadecenoic acid has shown specific antibacterial activity against human microbial pathogens. This property has been explored for potential applications in cosmetic products, especially for mucous membrane applications, due to its gentle yet effective antimicrobial characteristics (Araki et al., 2017).

Role in Skin Health

This fatty acid plays a significant role in the skin's defense mechanism against Staphylococcus aureus. A deficiency in cis-10-hexadecenoic acid in the skin has been associated with atopic dermatitis, and its application has been shown to reduce bacterial colonization in affected patients (Takigawa et al., 2005).

Potential for Industrial Production

Research has also been conducted on the industrial-scale production of cis-10-hexadecenoic acid, utilizing specific bacterial strains like Rhodococcus sp. This research aims to create an economical process for producing this rare fatty acid, highlighting its commercial and industrial potential (Araki et al., 2007).

Involvement in Lipid Metabolism

cis-10-Hexadecenoic acid is a product of lipid metabolism processes and has been observed to be involved in the formation of other lipid mediators with known anti-diabetic and anti-inflammatory properties. This highlights its potential role in various metabolic and inflammatory processes (Astudillo et al., 2020).

Mechanism of Action

Cis-10-Hexadecenoic acid has been identified as a lipokine with important beneficial actions in metabolic diseases . It has been shown to regulate different metabolic processes such as an increase in insulin sensitivity in muscle, β cell proliferation, prevention of endoplasmic reticulum stress and lipogenic activity in white adipocytes .

Safety and Hazards

Future Directions

Research on cis-10-Hexadecenoic acid is still ongoing. It is being increasingly considered as a biomarker of health with key functions in physiology and pathophysiology . Future research may focus on its role in metabolic diseases, its potential as a therapeutic agent, and its effects on cellular processes .

properties

IUPAC Name |

(Z)-hexadec-10-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h6-7H,2-5,8-15H2,1H3,(H,17,18)/b7-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJHNXIAYMADBX-SREVYHEPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

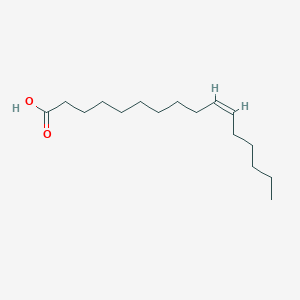

CCCCCC=CCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2,7-diethyl ester](/img/structure/B3255110.png)

![Pyrazolo[1,5-a]pyrazine](/img/structure/B3255129.png)

![2-[(1,2-Dimethyl-4-nitroimidazol-5-yl)amino]acetic acid](/img/structure/B3255145.png)

![3-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B3255150.png)

![(2S,5S)-5-(tert-Butoxycarbonylamino)-4-oxo-1,2,4,5,6,7-hexahydroazepino[3,2,1-hi]indole-2-carboxylic acid](/img/structure/B3255166.png)